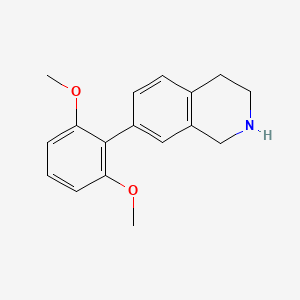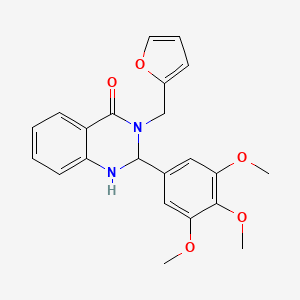![molecular formula C28H32N4O3 B5235688 5-[4-(4-methylbenzoyl)-1-piperazinyl]-N-(1-methyl-3-phenylpropyl)-2-nitroaniline](/img/structure/B5235688.png)
5-[4-(4-methylbenzoyl)-1-piperazinyl]-N-(1-methyl-3-phenylpropyl)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(4-methylbenzoyl)-1-piperazinyl]-N-(1-methyl-3-phenylpropyl)-2-nitroaniline, commonly known as MNPA, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. MNPA is a potent inhibitor of the enzyme phosphodiesterase 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum. This inhibition leads to an increase in cGMP levels, resulting in smooth muscle relaxation and increased blood flow, making MNPA a promising candidate for the treatment of erectile dysfunction.
Mecanismo De Acción
MNPA exerts its effects through the inhibition of 5-[4-(4-methylbenzoyl)-1-piperazinyl]-N-(1-methyl-3-phenylpropyl)-2-nitroaniline, which is responsible for the degradation of cGMP. By inhibiting this compound, MNPA increases cGMP levels, leading to smooth muscle relaxation and increased blood flow.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MNPA are primarily related to its effects on cGMP levels and smooth muscle relaxation. MNPA has been shown to increase penile blood flow and improve erectile function in animal models and human clinical trials. The compound has also been investigated for its potential to improve pulmonary arterial hypertension and prevent platelet aggregation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNPA has several advantages for use in laboratory experiments, including its potent inhibitory effects on 5-[4-(4-methylbenzoyl)-1-piperazinyl]-N-(1-methyl-3-phenylpropyl)-2-nitroaniline and its ability to increase cGMP levels and induce smooth muscle relaxation. However, MNPA also has some limitations, including its potential for off-target effects and its relatively short half-life.
Direcciones Futuras
There are several potential future directions for research on MNPA, including the development of new formulations and delivery methods to improve its pharmacokinetic properties and increase its efficacy. Additionally, further studies are needed to investigate the potential of MNPA in the treatment of other conditions, such as pulmonary arterial hypertension and platelet aggregation. Finally, research is needed to better understand the mechanisms of action of MNPA and to identify potential off-target effects that may limit its clinical utility.
Métodos De Síntesis
MNPA can be synthesized through a multi-step process involving the reaction of 4-methylbenzoyl chloride with piperazine, followed by the reaction of the resulting intermediate with 1-methyl-3-phenylpropylamine and 2-nitroaniline. The final product is then purified through column chromatography to obtain pure MNPA.
Aplicaciones Científicas De Investigación
MNPA has been extensively studied in the field of medicinal chemistry, particularly in the development of new treatments for erectile dysfunction. The compound has also been investigated for its potential in the treatment of pulmonary hypertension, as well as in the prevention of platelet aggregation.
Propiedades
IUPAC Name |
(4-methylphenyl)-[4-[4-nitro-3-(4-phenylbutan-2-ylamino)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3/c1-21-8-12-24(13-9-21)28(33)31-18-16-30(17-19-31)25-14-15-27(32(34)35)26(20-25)29-22(2)10-11-23-6-4-3-5-7-23/h3-9,12-15,20,22,29H,10-11,16-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANVPIHSYYWVDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC(C)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-methyl-2-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5235617.png)
![[4-(5-{[(2-methylphenyl)amino]methyl}-1,2,4-oxadiazol-3-yl)phenyl]methanol](/img/structure/B5235622.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloride](/img/structure/B5235637.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine](/img/structure/B5235642.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B5235653.png)
![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]acetamide](/img/structure/B5235668.png)
![ethyl 6'-amino-5-bromo-5'-cyano-2-oxo-2'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5235676.png)
![N~1~-(3-acetylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5235696.png)
![6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole](/img/structure/B5235705.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(4-methylbenzyl)benzamide](/img/structure/B5235713.png)
![N-(2,4-dichlorophenyl)-4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B5235716.png)